Calpain Inhibitor Peptide
Overview
Description
Calpain Inhibitor Peptide is a compound designed to inhibit the activity of calpains, which are calcium-dependent cysteine proteases. Calpains play a crucial role in various cellular processes, including cell motility, cell cycle progression, and apoptosis. Dysregulation of calpain activity has been implicated in numerous pathological conditions, such as neurodegenerative diseases, cardiovascular diseases, and cancer .
Mechanism of Action
- Specifically, Calpain Inhibitor Peptide aims to inhibit the activity of calpain isoforms, such as calpain-1 (µ-calpain) and calpain-2 (m-calpain), which are present in the brain .
- Additionally, this compound enhances autophagy, promoting the clearance of these toxic protein fragments and aggregates .
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
Calpain Inhibitor Peptide interacts with calpain, a proteolytic enzyme that is regulated by calcium and Calpastatin . Calpastatin acts as an endogenous calpain inhibitor, binding to the active site and inhibiting calcium-sensitive calpains . The interaction between this compound and calpain is crucial for preventing calpain-mediated apoptosis in degenerating neurons .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting calpain activation, which is a key factor in the pathophysiology of neurodegeneration . This inhibition can prevent the activation of apoptotic machinery, thereby protecting neurons from degeneration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with calpain, inhibiting its enzymatic activity . This inhibition can prevent the over-activation of calpain, which is often associated with neurodegenerative diseases .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, chronic intranasal administration of the calpain inhibitor has been shown to significantly decrease the severity of gait disorders in manganese-treated rats .
Metabolic Pathways
This compound is involved in the metabolic pathways of calpain, a proteolytic enzyme. It interacts with calpain, which is regulated by calcium and Calpastatin . The inhibition of calpain can affect metabolic flux and metabolite levels .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently limited. Given its role as a calpain inhibitor, it is likely that it interacts with transporters or binding proteins involved in the regulation of calpain .
Subcellular Localization
Given its role in inhibiting calpain, it is likely that it is localized to areas where calpain is active
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Calpain Inhibitor Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism (e.g., bacteria or yeast). The host organism produces the peptide, which is subsequently purified .
Chemical Reactions Analysis
Types of Reactions: Calpain Inhibitor Peptide can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized under specific conditions, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other residues to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed: The major products formed from these reactions include modified peptides with altered structural and functional properties .
Scientific Research Applications
Calpain Inhibitor Peptide has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of calpains and their substrates.
Biology: Employed in cell biology research to investigate the role of calpains in cellular processes.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with calpain dysregulation, such as neurodegenerative diseases, cardiovascular diseases, and cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic interventions .
Comparison with Similar Compounds
Leupeptin: A potent calpain inhibitor that also inhibits other proteases such as trypsin and papain.
Calpeptin: Another calpain inhibitor with similar properties to Leupeptin.
MDL-28170: A synthetic calpain inhibitor with high specificity for calpains
Uniqueness: Calpain Inhibitor Peptide is unique in its ability to selectively inhibit calpains without affecting other proteases. This selectivity is achieved through the specific binding of the peptide to the active site of calpains, making it a valuable tool for studying calpain function and developing therapeutic interventions .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C140H227N35O44S/c1-17-73(11)109(169-126(206)96(64-79-37-41-81(181)42-38-79)165-133(213)111(76(14)178)171-128(208)98(68-177)167-127(207)97(67-176)166-121(201)91(51-59-220-16)159-129(209)99-32-25-56-173(99)135(215)82(143)65-107(191)192)132(212)160-89(45-49-105(187)188)118(198)156-87(43-47-103(183)184)119(199)161-92(60-69(3)4)113(193)150-66-102(182)152-83(28-19-21-52-141)114(194)153-85(30-23-54-148-139(144)145)115(195)157-90(46-50-106(189)190)122(202)168-108(72(9)10)131(211)172-112(77(15)179)134(214)170-110(74(12)18-2)137(217)175-58-27-34-101(175)136(216)174-57-26-33-100(174)130(210)158-84(29-20-22-53-142)117(197)164-95(63-78-35-39-80(180)40-36-78)125(205)154-86(31-24-55-149-140(146)147)116(196)155-88(44-48-104(185)186)120(200)162-94(62-71(7)8)124(204)163-93(61-70(5)6)123(203)151-75(13)138(218)219/h35-42,69-77,82-101,108-112,176-181H,17-34,43-68,141-143H2,1-16H3,(H,150,193)(H,151,203)(H,152,182)(H,153,194)(H,154,205)(H,155,196)(H,156,198)(H,157,195)(H,158,210)(H,159,209)(H,160,212)(H,161,199)(H,162,200)(H,163,204)(H,164,197)(H,165,213)(H,166,201)(H,167,207)(H,168,202)(H,169,206)(H,170,214)(H,171,208)(H,172,211)(H,183,184)(H,185,186)(H,187,188)(H,189,190)(H,191,192)(H,218,219)(H4,144,145,148)(H4,146,147,149)/t73-,74-,75-,76+,77+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-,112-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPSVIJMEZNWGW-ULDLRERSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C140H227N35O44S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583222 | |
Record name | PUBCHEM_16157844 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3136.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128578-18-7 | |
Record name | PUBCHEM_16157844 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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